REACTION_CXSMILES
|
[C:1]([OH:12])(=O)[C:2]1[CH:10]=[C:8]([OH:9])[C:6]([OH:7])=[C:4]([OH:5])[CH:3]=1.[C:13]1([CH:21]=[CH:20][CH:19]=[C:17]([OH:18])[C:15]=1[OH:16])[OH:14].P(Cl)(Cl)(Cl)=O.[Cl-].[Ca+2].[Cl-]>[Cl-].[Zn+2].[Cl-].O>[OH:14][C:13]1[C:15]([OH:16])=[C:17]([OH:18])[CH:19]=[CH:20][C:21]=1[C:1]([C:2]1[CH:3]=[C:4]([OH:5])[C:6]([OH:7])=[C:8]([OH:9])[CH:10]=1)=[O:12] |f:3.4.5,6.7.8|
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC(O)=C(O)C(O)=C1)(=O)O
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
C1(O)=C(O)C(O)=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
55 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A reaction of the Fries type
|
Type
|
CUSTOM
|
Details
|
equipped with a condenser
|
Type
|
TEMPERATURE
|
Details
|
After cooling the reaction mixture
|
Type
|
ADDITION
|
Details
|
was added, whereupon the reaction product
|
Type
|
CUSTOM
|
Details
|
precipitated
|
Type
|
WASH
|
Details
|
The reaction product was washed once with water
|
Type
|
ADDITION
|
Details
|
treated with a solution of sodium bicarbonate
|
Type
|
WASH
|
Details
|
washed again with water
|
Type
|
CUSTOM
|
Details
|
finally recrystallised from aqueous solution
|
Name
|
|
Type
|
|
Smiles
|
OC1=C(C(=O)C2=CC(=C(C(=C2)O)O)O)C=CC(=C1O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |